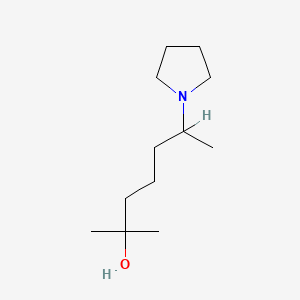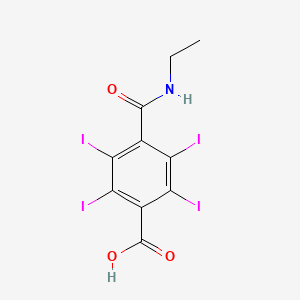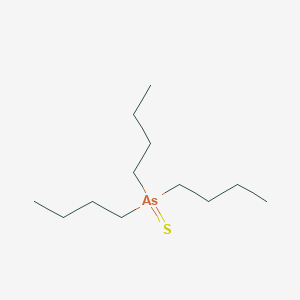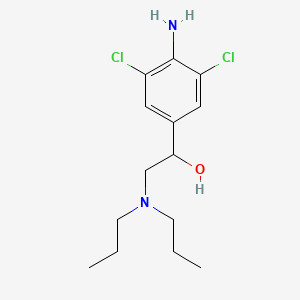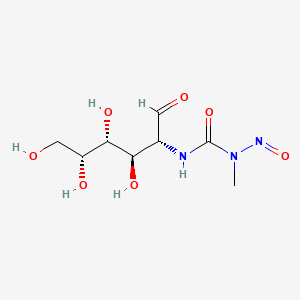
Epistreptocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epistreptocin is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is an antibiotic derived from the bacterium Streptomyces griseus, known for its effectiveness against a variety of bacterial infections. This compound is part of the aminoglycoside class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of epistreptocin involves the fermentation of Streptomyces griseus under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the fermentation broth. The process involves several steps, including the isolation and purification of the compound using techniques such as chromatography and crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, where parameters such as temperature, pH, and oxygen levels are meticulously controlled to optimize yield. After fermentation, the compound is extracted, purified, and formulated into its final dosage form.
Análisis De Reacciones Químicas
Types of Reactions: Epistreptocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield this compound derivatives with altered functional groups, while reduction can produce more stable analogs.
Aplicaciones Científicas De Investigación
Epistreptocin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Researchers utilize this compound to investigate bacterial protein synthesis and the effects of antibiotics on cellular processes.
Medicine: this compound is explored for its potential to treat multi-drug resistant bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
Mecanismo De Acción
Epistreptocin exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the formation of the initiation complex and causes misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins within the bacterial ribosome.
Comparación Con Compuestos Similares
Streptomycin: Another aminoglycoside antibiotic derived from , known for its use in treating tuberculosis.
Gentamicin: An aminoglycoside antibiotic used to treat various types of bacterial infections, particularly those caused by Gram-negative bacteria.
Neomycin: Used topically to treat skin infections and as an oral medication to reduce intestinal bacteria.
Uniqueness of Epistreptocin: this compound is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides. Its unique structure allows for modifications that can enhance its therapeutic potential and reduce side effects.
Propiedades
Número CAS |
37793-01-4 |
|---|---|
Fórmula molecular |
C8H15N3O7 |
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7-/m0/s1 |
Clave InChI |
AGRCPNMCOXLKFO-WNJXEPBRSA-N |
SMILES isomérico |
CN(C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)N=O |
SMILES canónico |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)
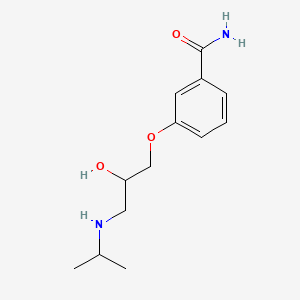
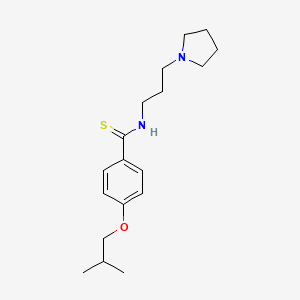
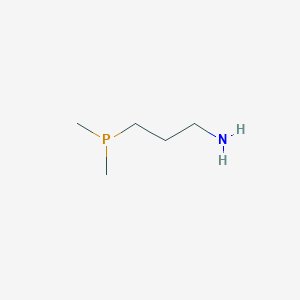
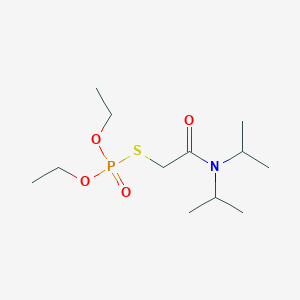
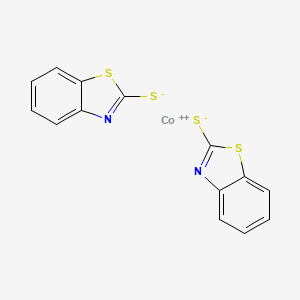
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)


